5-(2-fluorophenoxy)pentyl thiocyanate
Description
5-(2-Fluorophenoxy)pentyl thiocyanate is a thiocyanate derivative featuring a pentyl chain terminated by a thiocyanate (-SCN) group and substituted with a 2-fluorophenoxy moiety. This compound combines the electron-withdrawing fluorine atom and the thiocyanate group, which may influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
5-(2-fluorophenoxy)pentyl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNOS/c13-11-6-2-3-7-12(11)15-8-4-1-5-9-16-10-14/h2-3,6-7H,1,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJBUCPGGUDCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCSC#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s structure distinguishes it from other thiocyanate derivatives:
- Fluorophenoxy vs. Aromatic Substitutents: Unlike compounds like 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl thiocyanate (CAS 41421-09-4, ), which has a fluorophenyl group directly attached to an oxadiazole ring, 5-(2-fluorophenoxy)pentyl thiocyanate incorporates a flexible pentyl chain and a 2-fluorophenoxy group. This chain may enhance lipophilicity compared to rigid aromatic systems .
- Thiocyanate Position: The thiocyanate group in the target compound is terminal on an aliphatic chain, contrasting with derivatives like 3-phenyl-5-phenylaminocarbonyl-...-thiadiazole 7h (), where the thiocyanate is part of a conjugated heterocyclic system.
Physical and Spectroscopic Properties
Melting Points and Stability:
- Derivatives with rigid aromatic systems (e.g., 7d in ) exhibit high melting points (325–326°C), likely due to strong intermolecular interactions. In contrast, the pentyl chain in this compound may reduce crystallinity, leading to a lower melting point (predicted <200°C based on aliphatic analogs).
- The fluorinated oxadiazole derivative () has a predicted density of 1.50 g/cm³ and boiling point of 361.6°C, suggesting moderate volatility compared to bulkier thiocyanate-thiadiazole hybrids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
